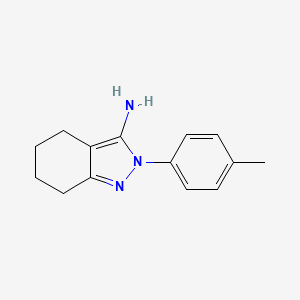

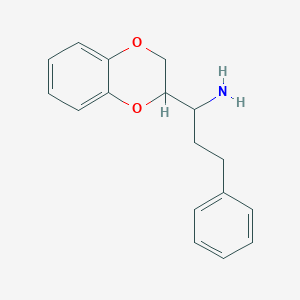

![molecular formula C13H13N3O2 B1425835 3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid CAS No. 1271189-38-8](/img/structure/B1425835.png)

3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid

Übersicht

Beschreibung

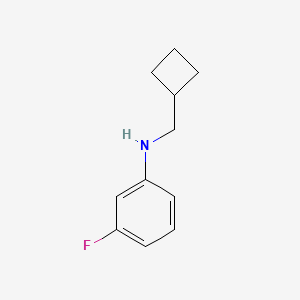

“3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid” is a chemical compound with the CAS Number: 1271189-38-8 . It has a molecular weight of 243.27 and its molecular formula is C13H13N3O2 . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13N3O2/c1-9-5-6-14-13(16-9)15-8-10-3-2-4-11(7-10)12(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16) .Physical And Chemical Properties Analysis

This compound is a powder and is stored at 4 degrees Celsius . Its molecular weight is 243.26 and its molecular formula is C13H13N3O2 .Wissenschaftliche Forschungsanwendungen

Therapeutic Agent for Leukemia

Imatinib, a therapeutic agent used to treat leukemia, has been structurally characterized . It specifically inhibits the activity of tyrosine kinases . This molecule is structurally similar to “3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid”, suggesting potential applications in leukemia treatment.

Inhibitor of Angiogenesis

A series of novel derivatives of “3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid” have been synthesized and characterized . These derivatives have shown efficacy in inhibiting in vivo angiogenesis, which is the formation of new blood vessels . This suggests potential applications in treating diseases characterized by excessive angiogenesis, such as cancer.

DNA Cleavage Studies

The same series of derivatives have also been evaluated for their DNA cleavage abilities . They exhibited differential migration and band intensities in DNA binding/cleavage assays . This suggests potential applications in studying DNA-protein interactions and the mechanisms of DNA damage and repair.

Drug Design and Development

The structural studies of Imatinib have revealed that it binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This information can be useful in the design and development of new drugs with similar or improved efficacy.

Study of Molecular Conformations

Imatinib realizes in crystals two main conformations, an extended with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded with the pyridylpyrimidine moiety cis situated to the methylbenzene ring . This information can be useful in studying the effects of molecular conformations on the biological activity of drugs.

Study of Intermolecular Interactions

Analysis of contributions of various types of intermolecular interactions to the molecular surface revealed that π…π stacking is more typical for the folded conformation of Imatinib , while the contribution of hydrophilic interactions does not affect molecular conformation . This information can be useful in studying the effects of intermolecular interactions on the stability and solubility of drugs.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Wirkmechanismus

Target of Action

The primary target of 3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and growth .

Mode of Action

The compound interacts with its target, tyrosine kinase, by inhibiting its activity . This inhibition disrupts the signal transduction cascades, leading to changes in the activation of proteins that regulate cell division, survival, and growth .

Biochemical Pathways

The inhibition of tyrosine kinase affects multiple biochemical pathways. It primarily impacts the cell signaling pathways involved in cell division, survival, and growth . The downstream effects include reduced cell proliferation and induced cell death, particularly in cancer cells .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of tyrosine kinase activity, disruption of cell signaling pathways, reduction in cell proliferation, and induction of cell death . These effects are particularly pronounced in cancer cells, making the compound potentially useful in the treatment of diseases like chronic myelogenous leukemia .

Action Environment

The action, efficacy, and stability of 3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the patient’s body . .

Eigenschaften

IUPAC Name |

3-[[(4-methylpyrimidin-2-yl)amino]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-9-5-6-14-13(16-9)15-8-10-3-2-4-11(7-10)12(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJFNGBAXBUZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NCC2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

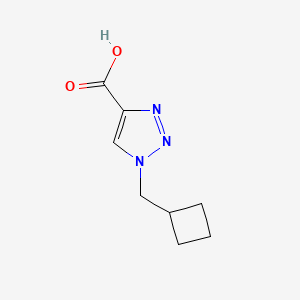

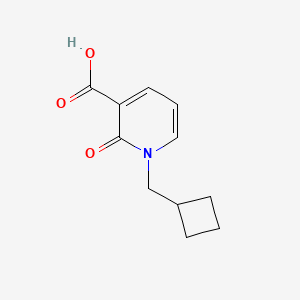

![2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B1425757.png)

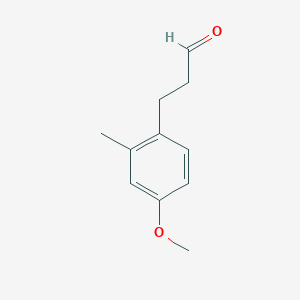

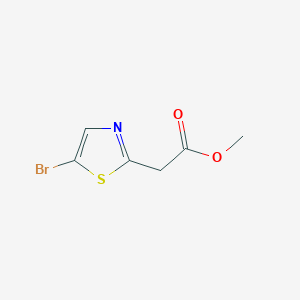

![[3-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B1425765.png)

![1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1425771.png)

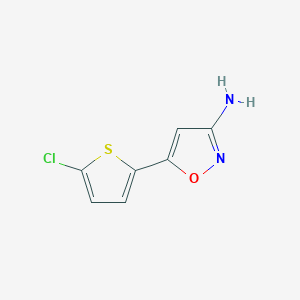

amine](/img/structure/B1425772.png)

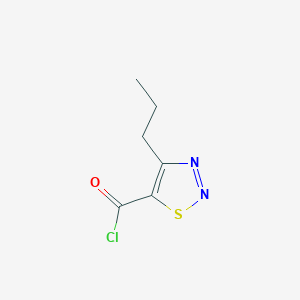

![[2-(Methoxymethyl)phenyl]methanesulfonyl chloride](/img/structure/B1425775.png)